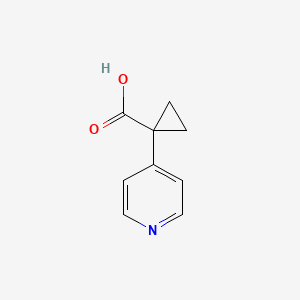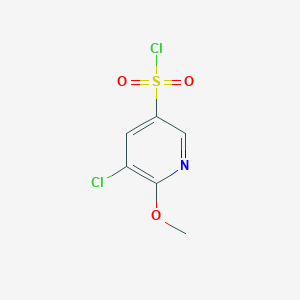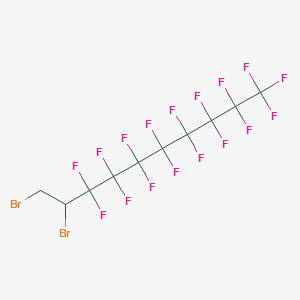
1,2-Dibromo-1H,1H,2H-perfluorodecane
Vue d'ensemble
Description
1,2-Dibromo-1H,1H,2H-perfluorodecane: is a perfluorinated compound with the molecular formula C10H3Br2F17 . It is characterized by the presence of two bromine atoms and a highly fluorinated carbon chain. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1H,1H,2H-perfluorodecane can be synthesized through the bromination of perfluorodecane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the perfluorodecane molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-1H,1H,2H-perfluorodecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can replace bromine atoms with iodine.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) can facilitate the substitution of bromine with other electrophiles.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, nucleophilic substitution with sodium iodide results in the formation of 1,2-diiodo-1H,1H,2H-perfluorodecane .
Applications De Recherche Scientifique
1,2-Dibromo-1H,1H,2H-perfluorodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-1H,1H,2H-perfluorodecane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atoms can participate in substitution reactions, while the fluorinated carbon chain provides stability and resistance to degradation. The compound’s unique structure allows it to interact with specific molecular pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
1,2-Diiodo-1H,1H,2H-perfluorodecane: Similar structure but with iodine atoms instead of bromine.
1,2-Dichloro-1H,1H,2H-perfluorodecane: Contains chlorine atoms instead of bromine.
1,2-Difluoro-1H,1H,2H-perfluorodecane: Fluorine atoms replace bromine.
Uniqueness: 1,2-Dibromo-1H,1H,2H-perfluorodecane is unique due to the presence of bromine atoms, which provide specific reactivity patterns not observed in its chlorinated or iodinated counterparts. The bromine atoms allow for selective substitution reactions, making this compound valuable in synthetic chemistry .
Propriétés
IUPAC Name |
9,10-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Br2F17/c11-1-2(12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLRTOFRKYGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Br2F17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895278 | |
| Record name | 9,10-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51249-63-9 | |
| Record name | 9,10-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)
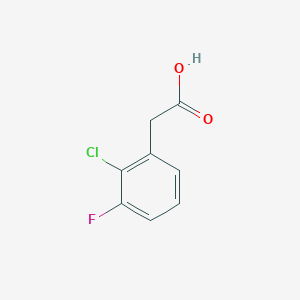
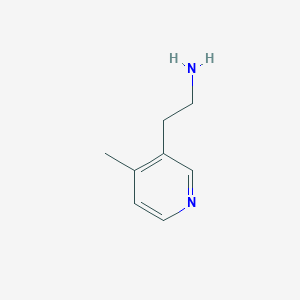
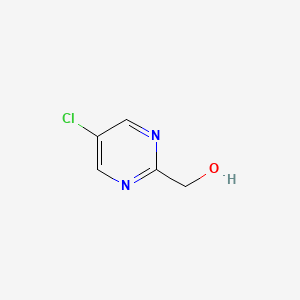
![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)

![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)
![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)
